molecular formula C11H12N4O2 B1203310 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 370096-68-7

3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B1203310
CAS RN: 370096-68-7
M. Wt: 232.24 g/mol
InChI Key: ISIHBTUBCACZGP-UHFFFAOYSA-N
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Description

“3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide” is a complex organic compound. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a methoxyphenyl group, and a carbohydrazide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent groups around the pyrazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure .

Scientific Research Applications

Spectral Investigation and Molecular Structure Analysis

This compound has been studied for its molecular structure and spectral properties, including NMR , UV-Visible , FT-IR , and FT-Raman analyses. The research contributes to understanding the intramolecular hydrogen bonding and chemical reactivity, which are crucial for the development of new materials with potential applications in non-linear optics due to its significant first hyperpolarizability .

Pharmacological Activities

Derivatives of this compound, such as quinazolinones, exhibit a range of pharmacological activities. They are known for their antimicrobial, antifungal, antitumor, anticancer, anti-inflammatory, antidepressant, and anticonvulsant properties. This makes them valuable in the development of new therapeutic agents .

Corrosion Inhibition

Acrylate derivatives of 4-methoxyphenyl, which is part of the compound’s structure, have been evaluated for their effectiveness as corrosion inhibitors. This application is particularly relevant in protecting metals like copper from corrosion in various industrial processes.

Synthetic Chemistry Applications

The compound’s derivatives have been explored for their utility in synthetic chemistry. For instance, selective hydrolysis of methanesulfonate esters illustrates the potential of these compounds in the selective removal of ester groups under controlled conditions, which is a valuable technique in organic synthesis.

Liquid Crystal Technology

Some derivatives of 4-methoxyphenyl are investigated for their applications in liquid crystal technology. This field is significant for the development of displays and other optical devices where controlled alignment of molecules is essential.

Non-Linear Optical Properties

The non-linear optical properties of compounds like 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide are of great interest for future technologies in telecommunications and information processing. Their ability to interact with light in unique ways can lead to the development of advanced optical switches and modulators .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

As with any chemical compound, handling “3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide” would likely require appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications .

properties

IUPAC Name

3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-17-8-4-2-7(3-5-8)9-6-10(15-14-9)11(16)13-12/h2-6H,12H2,1H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIHBTUBCACZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201189857
Record name 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201189857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

370096-68-7
Record name 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=370096-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201189857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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